molecular formula C11H21NO4 B6315317 tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate CAS No. 1801455-71-9

tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate

Cat. No.: B6315317
CAS No.: 1801455-71-9
M. Wt: 231.29 g/mol
InChI Key: HIOZHPDILDLJAS-DTORHVGOSA-N
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Description

tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate is a chemical compound with the molecular formula C11H21NO4. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two hydroxyl groups in the cis configuration and a tert-butyl ester group at the carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into azepane derivatives . These methods offer efficient and sustainable routes for the synthesis of tert-butyl esters.

Industrial Production Methods

Industrial production of this compound often employs large-scale flow microreactor systems due to their efficiency and sustainability. These systems allow for continuous production, reducing waste and improving yield compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted azepane derivatives.

Scientific Research Applications

tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate finds extensive applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups and tert-butyl ester moiety play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its full potential in various applications.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate
  • tert-Butyl trans-3,6-dihydroxyazepane-1-carboxylate
  • tert-Butyl 3,6-dihydroxyazepane-1-carboxylate

Uniqueness

This compound is unique due to its cis configuration of the hydroxyl groups, which imparts distinct chemical and biological properties compared to its trans isomer. This configuration influences its reactivity, binding affinity, and overall stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl (3S,6R)-3,6-dihydroxyazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-6-8(13)4-5-9(14)7-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOZHPDILDLJAS-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC(C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H](C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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